molecular formula C7H6I2N2O B8396101 N-hydroxy-3,5-diiodobenzamide

N-hydroxy-3,5-diiodobenzamide

Cat. No.: B8396101
M. Wt: 387.94 g/mol
InChI Key: YPDHSGYQTNEJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Halogenated Benzamide (B126) Scaffolds in Medicinal Chemistry and Chemical Biology

The introduction of halogen atoms into a molecular scaffold is a common and effective strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. researchgate.net Halogens, such as iodine, chlorine, and bromine, can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. researchgate.netnih.gov The benzamide framework itself is a prevalent feature in many biologically active compounds. researchgate.net The combination of these two features in halogenated benzamides has led to the development of a diverse array of therapeutic agents.

The strategic placement of halogens on the benzamide scaffold can lead to compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aijst.go.jp For instance, the substitution pattern on the aromatic rings can significantly impact the compound's ability to interact with protein residues in the active sites of enzymes or receptors. jst.go.jp This makes halogenated benzamides a versatile and highly tunable scaffold for drug discovery.

The N-Hydroxy Benzamide Moiety as a Hydroxamic Acid: Implications for Metalloenzyme Inhibition

The N-hydroxy benzamide portion of the molecule introduces a hydroxamic acid functional group (-CONHOH). nist.govsigmaaldrich.com Hydroxamic acids are well-recognized for their ability to chelate metal ions, a property that has been extensively exploited in the design of metalloenzyme inhibitors. acs.orgresearchgate.net Metalloenzymes, which constitute a significant portion of all proteins, play crucial roles in a vast array of physiological processes. nih.gov Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention.

The hydroxamic acid moiety acts as a potent metal-binding group (MBG), often targeting the zinc or iron ions within the active site of these enzymes. acs.orgescholarship.org This interaction can lead to the inhibition of enzymes such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and tyrosinase. nih.govontosight.ai The development of hydroxamic acid-based inhibitors has led to clinically approved drugs for the treatment of certain cancers. acs.org However, the broad-spectrum nature of some hydroxamic acid inhibitors can lead to off-target effects, highlighting the need for more selective designs. nih.govescholarship.org

Overview of Closely Related Diiodobenzamide Derivatives and their Academic Relevance (e.g., Salicylanilides)

The N-hydroxy-3,5-diiodobenzamide structure is closely related to a class of compounds known as salicylanilides, which are N-phenyl salicylamides. wikipedia.org Salicylanilides themselves have a long history in medicinal chemistry and are known for a wide range of biological activities, including anthelmintic, antibacterial, and antifungal properties. wikipedia.orgnih.gov Many commercially available anthelmintic drugs for veterinary use are halogenated salicylanilide (B1680751) derivatives. wikipedia.orgmdpi.com

Several diiodobenzamide derivatives have been synthesized and investigated for their biological potential. For example, N-(4-chlorophenyl)-2-hydroxy-3,5-diiodobenzamide and N-[5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide (Closantel) are two such compounds. ontosight.aimdpi.com Closantel (B1026) is an anthelmintic drug that has also been studied for its potential to inhibit bacterial histidine kinases and for its antifungal properties. mdpi.comnih.gov These examples underscore the academic and commercial interest in diiodinated benzamide structures.

Research Gaps and Future Directions for this compound Investigations

While the individual components of this compound—the halogenated benzamide scaffold and the hydroxamic acid moiety—are well-studied, specific research on this particular compound appears to be limited. A significant research gap exists in the comprehensive evaluation of its biological activity profile. Future investigations should focus on several key areas:

Screening for Metalloenzyme Inhibition: Given the presence of the hydroxamic acid group, a primary research direction should be to screen this compound against a panel of clinically relevant metalloenzymes. This would help to identify its primary biological targets and assess its potency and selectivity.

Antimicrobial and Antiparasitic Activity: Building on the known activities of related salicylanilides and diiodobenzamide derivatives, it is crucial to evaluate the antibacterial, antifungal, and anthelmintic potential of this compound.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure could provide valuable insights into the key features required for biological activity. This could involve altering the halogen substitution pattern or modifying the N-hydroxy group.

Biophysical and Structural Studies: To understand the mechanism of action at a molecular level, biophysical techniques and X-ray crystallography could be employed to study the interaction of this compound with its biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6I2N2O

Molecular Weight

387.94 g/mol

IUPAC Name

3,5-diiodobenzohydrazide

InChI

InChI=1S/C7H6I2N2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12)

InChI Key

YPDHSGYQTNEJNA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1I)I)C(=O)NN

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Hydroxy 3,5 Diiodobenzamide

Strategies for the Direct Synthesis of N-hydroxy-3,5-diiodobenzamide

The direct synthesis of the target compound hinges on three critical stages: effective iodination of the aromatic ring, controlled formation of the amide bond, and the introduction of the N-hydroxyl group.

The introduction of two iodine atoms onto the benzamide (B126) or benzoic acid skeleton is a crucial step. Modern synthetic chemistry has moved towards catalytic C-H activation methods, which offer high regioselectivity and efficiency.

Palladium-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant represents an effective method. nih.gov Research into the kinetics of Pd(II)-catalyzed ortho-C-H iodination has shown that the process involves a cyclopalladation step followed by an iodination step. oup.comoup.com The rate of the reaction can be influenced by the concentrations of acetate and iodine, with cyclopalladation often being the rate-determining step. oup.comoup.com To optimize performance, a minimal amount of acetate for deprotonation and an excess of I₂ are recommended to accelerate the iodination process. oup.com

Iridium catalysis provides another powerful tool for the selective ortho-iodination of benzamides. acs.org Using catalysts like [Cp*Ir(H₂O)₃]SO₄ with N-iodosuccinimide (NIS) as the iodine source, this method works under mild conditions and is tolerant of air and moisture. acs.org The addition of acid additives, such as trifluoroacetic acid (TFA) or acetic acid, has been shown to be key in increasing the catalyst turnover and achieving high conversion rates. acs.org

Other transition metals, such as cobalt, have also been employed to catalyze the iodination of benzamides with molecular iodine. researchgate.net For precursors like salicylic (B10762653) acid, a simpler and high-yielding method involves using molecular iodine in the presence of hydrogen peroxide as an oxidizing agent, which can achieve yields as high as 95%. nih.govresearchgate.net

Catalyst SystemIodine SourceAdditive/BaseSolventKey FindingsYieldCitations
Pd(OAc)₂I₂CsOAc, K₂S₂O₈DMSOEffective for ortho-mono-iodination of substituted benzamides.Good to Excellent nih.gov
Pd(II)I₂AcetateAcetonitrileCyclopalladation is the rate-determining step.- oup.comoup.com
[Cp*Ir(H₂O)₃]SO₄NISTFAHFIPAcid additive is crucial for catalyst turnover.Quantitative acs.org
I₂ / H₂O₂I₂H₂O₂ (oxidant)EtOHHigh atom economy and yield for di-iodination of salicylic acid.95% nih.govresearchgate.net

The defining feature of this compound is its hydroxamic acid group. The most direct and common method for creating this functionality is the reaction of an activated carboxylic acid derivative, such as an acid chloride or an ester, with hydroxylamine or its salts. wikipedia.orgallresearchjournal.com

This reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the 3,5-diiodobenzoyl chloride. Mechanistic studies on the N-hydroxylation of amines by enzymes like cytochrome P450 have explored different pathways, including a hydrogen abstraction and rebound mechanism or a direct oxygen transfer. nih.govacs.org While enzymatic synthesis is a possibility, chemical synthesis via acylation of hydroxylamine remains the most practical laboratory approach. allresearchjournal.com

The formation of the amide bond is one of the most fundamental reactions in organic chemistry. rsc.org In the context of synthesizing this compound, this involves coupling 3,5-diiodobenzoic acid with hydroxylamine. A simple mixture of a carboxylic acid and an amine is often insufficient due to acid-base salt formation. rsc.org Therefore, activation of the carboxylic acid is necessary.

Acid Chloride Method: A classic and effective method involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). nih.govlibretexts.org The resulting acid chloride readily reacts with hydroxylamine to form the desired hydroxamic acid. libretexts.org A one-pot method where the acid chloride is formed in situ with PCl₃ has been used effectively in the synthesis of related halogenated structures, achieving high yields. nih.gov

Coupling Agents: A wide variety of coupling agents are available to facilitate amide bond formation directly from the carboxylic acid, avoiding the need to isolate the acid chloride. These reagents work by activating the carboxyl group to form a highly reactive intermediate that is then attacked by the amine (or hydroxylamine).

Coupling Agent ClassExamplesMechanism of ActionCitations
CarbodiimidesDCC, EDCl, DICForms an O-acylisourea intermediate.
Uronium/Guanidinium SaltsHATU, HBTU, HCTUForms an activated ester intermediate.
Phosphonium SaltsBOP, PyBOPForms an activated ester intermediate.
OtherCDIForms a reactive acylimidazole intermediate.

Catalytic methods for direct amidation are also an area of growing interest, with systems based on boronic acids or transition metals like ruthenium being developed to reduce waste and use milder conditions. sigmaaldrich.com

Design and Synthesis of this compound Analogues

The synthesis of analogues allows for the systematic exploration of structure-activity relationships. Modifications can be targeted at the benzene ring or the N-hydroxyl group.

The synthetic routes used for iodination can often be adapted to introduce other substituents or to functionalize benzamide cores bearing different substitution patterns. Catalytic C-H activation/halogenation protocols are particularly versatile. For instance, palladium-catalyzed C-H functionalization has been applied to a range of benzamide substrates containing various directing groups and existing substituents. nih.gov Similarly, the iridium-catalyzed iodination method has been shown to be effective for benzamides with diverse electronic properties, including those with electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., fluoro, chloro) groups. acs.org This tolerance allows for the synthesis of analogues where the iodine atoms are replaced by other halogens or where additional functional groups are present on the aromatic ring.

The N-hydroxyl group of the hydroxamic acid is a key site for chemical modification. It can undergo reactions such as O-alkylation and O-acylation to generate a library of derivatives.

O-Alkylation: The synthesis of N-alkoxy derivatives can be achieved by treating the N-hydroxy compound with an alkylating agent under basic conditions. For example, the preparation of N-alkoxyindoles has been accomplished through the base-mediated cyclization of 2-nitrostyrenes followed by the addition of an electrophile like methyl iodide or benzyl bromide. nih.gov A similar strategy could be applied to this compound, where deprotonation of the N-OH group would generate a nucleophile that can react with various alkyl halides.

O-Acylation: In a similar fashion, O-acylation can be performed using acylating agents such as acid chlorides or anhydrides in the presence of a base. This would yield N-acyloxy-3,5-diiodobenzamide derivatives. The reactivity of O-acyl hydroxamates is notable, as they can undergo rearrangements, highlighting the potential for further synthetic transformations. researchgate.net

These derivatization strategies provide access to a wide range of analogues, enabling a deeper understanding of the compound's chemical properties.

Synthesis of Prodrug Forms and Bioconjugates for Mechanistic Studies

The development of prodrugs and bioconjugates of this compound is a strategic approach to facilitate mechanistic studies. These modifications are designed to overcome specific limitations of the parent compound, such as poor solubility or non-specific distribution, thereby enabling a clearer understanding of its biological interactions. Prodrugs are inactive derivatives that are converted into the active parent drug in vivo, while bioconjugates involve linking the molecule to larger entities to direct its delivery or enable its detection.

The chemical structure of this compound, particularly the N-hydroxy and amide functionalities, offers viable sites for derivatization. For instance, the N-hydroxy group can be modified through O-acylation to form ester prodrugs. These esters can mask the polar N-hydroxy group, potentially improving membrane permeability, and are designed to be cleaved by endogenous esterases to release the active compound at the site of action. This strategy is analogous to the preparation of amidoxime prodrugs, which can be achieved by treating nitrile precursors with hydroxylamine, followed by O-acylation and subsequent reduction researchgate.net.

Bioconjugation strategies could involve attaching the molecule to targeting moieties such as antibodies or to carrier systems like polymers. This approach is crucial for studies aiming to understand the compound's effect on specific cell types or tissues. By directing the molecule to a particular location, researchers can investigate its mechanism of action with greater precision and minimize off-target effects. For example, mutual prodrugs can be synthesized by condensing a precursor with another active molecule, a strategy that has been successfully employed for compounds like acetaminophen nih.gov.

Table 1: Potential Prodrug and Bioconjugate Strategies for Mechanistic Studies

Strategy Target Functional Group Rationale for Mechanistic Studies Potential Synthetic Approach
Ester Prodrug N-hydroxy group Enhance bioavailability; achieve controlled release through enzymatic cleavage. O-acylation with an appropriate acyl chloride or anhydride.
Mutual Prodrug N-hydroxy group / Amide Investigate synergistic effects; targeted co-delivery of two active agents. Condensation with a second pharmacologically active molecule. nih.gov
Polymer Conjugate Benzene Ring / Linker Improve solubility; study effects of sustained release and passive targeting (EPR effect). Attachment to a biocompatible polymer (e.g., PEG) via a suitable linker.

| Antibody-Drug Conjugate (ADC) | Benzene Ring / Linker | Investigate cell-specific cytotoxicity and mechanism of action. | Covalent linkage to a monoclonal antibody targeting a specific cellular receptor. |

Advanced Synthetic Techniques and Scalability Considerations

Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and scalable processes. For this compound and its derivatives, advanced techniques such as one-pot reactions and adherence to green chemistry principles are critical for moving from laboratory-scale synthesis to larger-scale production. These approaches aim to maximize yield, minimize waste, and ensure the economic viability of the synthesis.

One-pot reactions, where multiple synthetic steps are performed in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, time, and resource management nih.govresearchgate.netsemanticscholar.org. A highly effective one-pot procedure has been reported for the synthesis of N-substituted 2-hydroxy-3,5-diiodobenzamides, such as the anthelmintic drug Rafoxanide (B1680503) nih.govresearchgate.net.

Table 2: One-Pot Synthesis of an N-substituted-2-hydroxy-3,5-diiodobenzamide Derivative

Reactants Reagent Solvent Temperature Reaction Time Yield Source

This approach demonstrates high practicality and can be adapted for the synthesis of various derivatives, making it a valuable technique for library synthesis and scalability considerations nih.gov.

The principles of green chemistry are increasingly integral to modern synthetic design, focusing on minimizing environmental impact by reducing waste and avoiding hazardous substances researchgate.netnih.govrsc.org. Atom economy, a central concept in green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product.

A notable application of these principles is seen in the synthesis of the key precursor, 3,5-diiodosalicylic acid. An efficient and environmentally conscious method involves the direct iodination of salicylic acid using iodine (I₂) in the presence of hydrogen peroxide (H₂O) as a mild oxidizing agent nih.gov. This reaction is typically performed in ethanol. The hydrogen peroxide facilitates the oxidation of I₂ to a more electrophilic iodine species, which then substitutes onto the aromatic ring.

This method exhibits excellent atom economy, as the primary byproduct is water, a benign substance. It achieves a high yield of up to 95% for 3,5-diiodosalicylic acid nih.govresearchgate.net. This approach is a significant improvement over older methods that may have used reagents like iodine monochloride (ICl), which have poorer atom economy and involve more hazardous materials researchgate.net. The use of renewable feedstocks, minimizing solvents, and employing catalysis are other green chemistry principles that can be applied to further optimize the synthesis nih.gov.

Table 3: Comparison of Iodination Methods based on Green Chemistry Principles

Method Reagents Oxidizing Agent Byproducts Atom Economy Yield Key Advantage
Green Method Salicylic acid, Iodine (I₂) Hydrogen Peroxide (H₂O) Water (H₂O) High 95% Environmentally benign byproduct. nih.govresearchgate.net

| Traditional Method | Salicylic acid, Iodine Monochloride (ICl) | N/A | Hydrogen Chloride (HCl) | Poor | Variable | Avoids need for separate oxidant but produces corrosive byproduct. researchgate.net |

By integrating one-pot strategies and green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, sustainable, and scalable.

Molecular Design and Computational Studies

Structure-Activity Relationship (SAR) Investigations for N-hydroxy-3,5-diiodobenzamide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how the chemical structure of a compound influences its biological activity. For the derivatives of interest, these investigations have revealed critical insights into the features required for their function.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. Such models have been developed for salicylanilide (B1680751) analogues to guide the synthesis of more potent inhibitors. acs.org

In a notable study, analogues of N-(4-Chlorophenyl)-2-acetoxy-3,5-diiodobenzamide, an inhibitor of the type III secretion system (T3S) in the bacterium Yersinia, were systematically designed and evaluated. acs.orgdiva-portal.org A QSAR model was constructed using a hierarchical partial least-square regression to latent structures (Hi-PLS) method. acs.org This model correlated the structural properties of the building blocks (anilines and salicylic (B10762653) acids) with the percentage of T3S inhibition. acs.orgdiva-portal.org The study found that the inhibitory activity was strongly influenced by the hydrophobicity of the molecules, with a high degree of halogenation being a favorable characteristic. diva-portal.org The robustness of the model was confirmed through validation with an external test set of compounds. acs.org This statistical molecular design strategy proved powerful for developing virulence inhibitors, even when dealing with complex data from assays involving live bacteria. diva-portal.org

Table 1: Overview of QSAR Modeling for Salicylanilide Derivatives

Parameter Description
Lead Compound N-(4-Chlorophenyl)-2-acetoxy-3,5-diiodobenzamide acs.org
Biological Target Type III Secretion (T3S) in Yersinia acs.org
Modeling Technique Hierarchical Partial Least-Square Regression (Hi-PLS), PLS Discriminant Analysis (PLS-DA) acs.org
Key Finding Inhibitory effect is strongly driven by hydrophobicity and a high degree of halogenation. diva-portal.org
Design Strategy Statistical Molecular Design (SMD), D-optimal onion design acs.orgdiva-portal.org

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the class of halogenated salicylanilides, the 3,5-diiodosalicyl-oyl moiety is considered a crucial pharmacophoric element. researchgate.net The broader salicylanilide structure itself has been identified as a valuable pharmacophore for developing antimycobacterial agents. bohrium.com

SAR studies have provided specific details on how substitutions affect activity:

Iodine Substituents : In investigations of N-(4-Chlorophenyl)-2-acetoxy-3,5-diiodobenzamide analogues, it was found that removing the iodine atom from the 3-position of the salicylic acid ring could lead to improved biological activity against the Yersinia T3S system. diva-portal.org

Aniline (B41778) Ring Substitutions : The nature of the aniline ring (the N-phenyl portion) is critical. The presence of halogen substituents, such as a 4-chlorophenyl group, is common in active compounds. ontosight.ai

Hydroxyl Group : The phenolic hydroxyl group is a key feature. Temporarily masking this group can sometimes improve physicochemical properties like bioavailability and cellular uptake. acs.org

Amide Linker : The amide bond connecting the two aromatic rings is a central and defining feature of the salicylanilide scaffold.

Table 2: Effect of Structural Modifications on Biological Activity

Structural Modification Observation Reference
Removal of 3-position iodine Improved activity against Yersinia T3S diva-portal.org
High degree of halogenation Preferred for T3S inhibitory activity diva-portal.org
Salicylanilide Scaffold Valuable pharmacophore for anti-tuberculosis activity bohrium.com
3,5-diiodosalicyl-oyl moiety Key pharmacophore in halogenated salicylanilides researchgate.net

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand (a small molecule) binds to the active site of a protein target and to analyze the stability and nature of the resulting complex.

Docking studies have been instrumental in proposing binding modes for salicylanilide derivatives with various biological targets. For instance, the anthelmintic drugs closantel (B1026) and rafoxanide (B1680503), which both contain the 2-hydroxy-3,5-diiodobenzamide (B107803) core, have been studied computationally. Docking simulations suggest that these compounds bind to the fatty acyl-AMP ligase (FAAL32), an enzyme essential for mycolic acid biosynthesis in Mycobacterium tuberculosis. bohrium.com These in silico results provided crucial insights into the binding orientation of the salicylanilide pharmacophore within the enzyme's active site. bohrium.com

In other research, derivatives incorporating the 2-hydroxy-3,5-diiodobenzamide structure have been docked against the LasR receptor of Pseudomonas aeruginosa, a key protein in bacterial quorum sensing and biofilm formation. mdpi.com Furthermore, salicylanilides have been modeled to bind to an allosteric pocket of the SARS-CoV-2 3CL protease, suggesting a potential mechanism for antiviral activity. researchgate.net

Beyond predicting the binding pose, computational analyses can detail the specific interactions that stabilize the ligand-target complex. These interactions often include hydrogen bonds, van der Waals forces, and hydrophobic contacts. For example, the binding of salicylanilides to their targets is often driven by hydrophobic interactions, a finding consistent with QSAR models that highlight the importance of hydrophobicity. diva-portal.org

Binding affinities, often expressed as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant), quantify the potency of an inhibitor. For salicylanilide derivatives targeting FAAL32, IC₅₀ values below 100 μM were identified, with closantel being the most potent inhibitor found in that particular screen. bohrium.com The affinity of these compounds is not limited to their therapeutic targets; closantel and rafoxanide are also known to bind to plasma albumin with very high affinity, a property that significantly influences their pharmacokinetic behavior and contributes to their long elimination half-life in animals. aosis.co.za

Theoretical Studies on Conformational Preferences and Electronic Properties

Theoretical studies delve into the intrinsic properties of a molecule, such as its preferred three-dimensional shape (conformation) and the distribution of electrons, which dictate its reactivity and interaction with biological systems. The physiochemical properties of salicylanilide derivatives, including electronic characteristics, hydrophobic interactions, and hydrogen-bonding capabilities, are recognized as crucial for their biological activity and are used as descriptors in QSAR modeling. diva-portal.org

The presence of two iodine atoms on the salicylic ring significantly impacts the molecule's electronic properties and lipophilicity. Iodine is a large, polarizable atom that contributes to lower aqueous solubility compared to analogues with smaller halogens like chlorine or fluorine. Experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy of the precursor 3,5-diiodosalicylic acid provides direct information about the electronic environment of the atoms within this core structure, serving as a foundation for theoretical calculations. nih.gov These fundamental electronic and conformational properties are essential for understanding how these molecules adopt the correct orientation to bind to their targets and exert their biological effects.

Mechanistic Investigations at the Molecular and Cellular Levels

Identification and Validation of Molecular Targets for N-hydroxy-3,5-diiodobenzamide

The identification of direct molecular targets is crucial for understanding the mechanism of action of any bioactive compound. For this compound and its chemical class, research has pointed towards several key proteins and enzyme systems.

Enzyme Inhibition Profiling

The salicylanilide (B1680751) scaffold has been investigated for its inhibitory effects against a range of enzymes critical for pathogen survival and cancer cell proliferation.

Metalloenzymes: While direct inhibition of metalloenzymes by this compound is not extensively documented, the N-hydroxyamide group is structurally related to the hydroxamic acid moiety, a well-known metal-binding group found in many metalloenzyme inhibitors. This structural feature suggests a potential for interaction with the metal ions in the active sites of metalloenzymes, though specific profiling against a panel of these enzymes is not detailed in the available literature.

Oxidative Phosphorylation Components: A primary and well-documented mechanism of action for halogenated salicylanilides, such as the related compounds Rafoxanide (B1680503) and Closantel (B1026), is the uncoupling of oxidative phosphorylation. nbinno.comnbinno.commedchemexpress.com These compounds act as protonophores, which are lipid-soluble weak acids that transport protons across the inner mitochondrial membrane, dissipating the proton gradient required for ATP synthesis. wikipedia.orgnih.gov This disruption of the mitochondrial energy-transducing system leads to a depletion of cellular ATP, effectively starving the cell of energy. nbinno.comnih.gov This mechanism is central to their anthelmintic activity and contributes significantly to their anticancer effects. nbinno.comnih.gov

Chitinases: Research into dual-purpose inhibitors has revealed that salicylanilide scaffolds can exhibit activity against chitinases. Chitinases are enzymes involved in the development and molting of various pathogens. While the parent compound's specific activity is not detailed, derivatives have been shown to possess chitinase inhibitory profiles, indicating that this enzyme class is a potential target for this chemical scaffold.

Bacterial Two-Component Systems: Information regarding the direct inhibition of bacterial two-component signal transduction systems by this compound or related salicylanilides is not prominently featured in the scientific literature.

Protein-Ligand Interaction Studies

While specific crystallographic or detailed molecular docking studies for this compound are limited, analysis of the broader class of salicylates and salicylanilides provides insight into potential binding modes. Salicylic (B10762653) acid binding to proteins can involve hydrogen bonds formed via its carboxyl and hydroxyl groups, as well as π–π stacking interactions between its aromatic ring and the aromatic rings of amino acid residues like Phenylalanine. mdpi.com Given the structural similarities, it is plausible that this compound engages with protein targets through similar interactions, utilizing its hydroxyl and amide groups for hydrogen bonding and its di-iodinated phenyl ring for hydrophobic and aromatic stacking interactions.

Cellular Pathway Modulation Studies

Beyond direct enzyme inhibition, this compound and its analogs modulate complex cellular signaling networks that govern cell fate, proliferation, and survival.

Induction of Apoptosis and Autophagy Pathways

A significant component of the anticancer activity of related salicylanilides is the induction of programmed cell death. The closely related compound Rafoxanide has been shown to promote both apoptosis and autophagy in various cancer cell lines. nih.govnih.gov

The induction of apoptosis is often linked to endoplasmic reticulum (ER) stress and the subsequent activation of the unfolded protein response (UPR). nbinno.comnih.gov This sustained stress can trigger the mitochondrial apoptotic pathway, characterized by:

Loss of mitochondrial membrane potential. nih.gov

Release of cytochrome c into the cytosol. nih.gov

Activation of initiator caspase-9 and executioner caspase-3. nih.gov

Impact on Specific Signal Transduction Cascades

Salicylanilides have been shown to be potent modulators of multiple oncogenic signaling pathways. nih.govnih.gov This multi-targeted action is a key feature of their therapeutic potential. nih.gov

STAT3 Pathway: Halogenated salicylanilides can inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govnih.gov They have been shown to suppress the phosphorylation of STAT3, which is critical for its activation and nuclear translocation, thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival. nih.govnih.gov

PI3K/Akt/mTOR Pathway: Several studies have demonstrated that Rafoxanide suppresses the activity of the PI3K/Akt/mTOR signaling pathway in cancer cells. nih.govnih.govnih.gov This inhibition is a key mechanism leading to the induction of autophagy and apoptosis. nih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target. Specifically, Rafoxanide has been found to inhibit the phosphorylation of p38 MAPK, contributing to its effects on cell cycle arrest and apoptosis in multiple myeloma cells. nih.govnih.gov

Other Pathways: The inhibitory spectrum of salicylanilides also extends to other critical cancer-related pathways, including NF-κB, Wnt/β-catenin, and Notch signaling, highlighting their ability to disrupt a wide range of processes that contribute to tumor growth and metastasis. nih.govnih.govnih.gov

Preclinical In Vitro Biological Activity Spectrum Analysis

The preclinical efficacy of salicylanilides has been demonstrated across a variety of in vitro models, particularly against cancer cell lines. The data underscores their potential as anticancer agents. For instance, the related compound Rafoxanide has shown significant cytotoxic and antiproliferative effects against multiple human cancer cell lines.

These findings demonstrate a broad spectrum of activity, inhibiting the growth of both solid tumor cell lines and pathogenic bacteria. The potency, often in the low micromolar range, highlights the significant biological effects exerted by this class of compounds at the cellular level.

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antimycobacterial)

There is a significant lack of specific data on the antimicrobial properties of this compound in publicly available scientific literature. While related compounds, such as other halogenated salicylanilides and benzamide (B126) derivatives, have demonstrated a range of antibacterial, antifungal, and antimycobacterial activities, direct experimental evidence, including minimum inhibitory concentration (MIC) values for this compound against relevant microbial strains, is not readily accessible. Studies on various benzamide derivatives have indicated potential antimicrobial effects, but these findings cannot be directly extrapolated to this compound without specific experimental validation.

Antiproliferative Effects in Disease-Relevant Cell Lines

Detailed studies quantifying the antiproliferative effects of this compound in specific disease-relevant cell lines are not extensively documented in the current body of scientific literature. Although other hydroxamic acid and benzamide derivatives have been investigated for their potential as anticancer agents, with some showing inhibition of cell growth through various mechanisms, specific IC50 values for this compound against cancer cell lines are not available. Research on structurally similar compounds suggests that potential mechanisms could involve the inhibition of enzymes crucial for cell proliferation, but this remains speculative for this compound.

Anthelmintic Activity in Parasitic Models

Information regarding the direct anthelmintic activity of this compound in parasitic models is not specifically reported. However, the structurally related salicylanilide, Rafoxanide, which shares a diiodosalicylanilide core, is a known anthelmintic agent used in veterinary medicine. Rafoxanide's mechanism of action involves the uncoupling of oxidative phosphorylation in parasites. While this provides a potential area of investigation for this compound, specific studies and efficacy data (e.g., EC50 values) for this compound against parasitic models are currently unavailable.

Antiviral Activity Evaluation

There is a notable absence of research evaluating the antiviral activity of this compound. While a wide array of chemical compounds, including some benzamide derivatives, have been screened for antiviral properties against various viruses, specific data, such as IC50 values, for this compound are not present in the accessible scientific literature. Therefore, its potential as an antiviral agent remains uninvestigated.

Mechanistic Studies in Preclinical In Vivo Models

As a consequence of the limited in vitro data, there are no available reports on mechanistic studies of this compound in preclinical in vivo models. Such studies are essential for understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound, as well as for confirming its therapeutic potential and mechanism of action in a living organism. The absence of this information underscores the preliminary stage of research concerning this specific chemical entity.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation of Synthetic Products (e.g., NMR, Mass Spectrometry, IR Spectroscopy)

Spectroscopic methods are indispensable for the structural verification of N-hydroxy-3,5-diiodobenzamide. While complete spectral data for the specific title compound is not extensively published, its characteristics can be reliably inferred from its precursor, 3,5-diiodosalicylic acid, and closely related N-substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the key signals would arise from the aromatic protons and carbons of the diiodinated ring.

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the two non-equivalent aromatic protons. Based on data from 3,5-diiodosalicylic acid and its derivatives, these signals appear as doublets due to coupling with each other. In the ¹H-NMR spectrum of 3,5-diiodosalicylic acid, two doublets are observed at 8.25 and 8.17 ppm, corresponding to the aromatic protons nih.gov. For N-substituted 2-hydroxy-3,5-diiodobenzamide (B107803) compounds, these aromatic protons are similarly found at approximately 8.2 and 8.4 ppm acs.orgnih.gov. The protons of the N-hydroxy and O-hydroxy groups would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would corroborate the structure by showing the expected number of carbon signals. For the 3,5-diiodosalicylic acid core, characteristic signals include those for the two CH carbons, the four quaternary carbons (including those bonded to iodine, the hydroxyl group, and the carboxyl group), and the carbonyl carbon nih.gov. In related N-substituted derivatives, the carbonyl carbon (C=O) of the amide is typically observed around 166-167 ppm acs.org. The carbons bonded to iodine (C-I) are found significantly upfield, at approximately 80-89 ppm, due to the heavy atom effect nih.govacs.org.

Table 1: Representative NMR Chemical Shifts (δ, ppm) for the 3,5-Diiodosalicyl- Moiety in Related Compounds

NucleusPositionRepresentative Chemical Shift (ppm)Reference Compound
¹HAromatic CH~8.2 - 8.4N-(4-(4-Chlorophenoxy)phenyl)-2-hydroxy-3,5-diiodobenzamide acs.org
¹HAromatic CH~8.1 - 8.23,5-Diiodosalicylic acid nih.gov
¹³CC=O (Amide)~166.7N-(4-(4-Chlorophenoxy)phenyl)-2-hydroxy-3,5-diiodobenzamide acs.org
¹³CC-OH~159.5N-(4-(4-Chlorophenoxy)phenyl)-2-hydroxy-3,5-diiodobenzamide acs.org
¹³CC-I~81.8, ~89.1N-(4-(4-Chlorophenoxy)phenyl)-2-hydroxy-3,5-diiodobenzamide acs.org

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₅I₂NO₃), the calculated molecular weight is approximately 404.85 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The mass spectrum of the related 3,5-diiodosalicylic acid shows a molecular ion peak [M+H]⁺ at m/z 390.8323 nih.gov. The fragmentation pattern for this compound would likely involve characteristic losses, such as the loss of the hydroxylamino group (-NHOH) or cleavage of the amide bond.

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. Key absorptions expected for this compound include:

O-H Stretching: A broad band around 3200-3400 cm⁻¹ corresponding to the phenolic hydroxyl group and the N-hydroxy group.

N-H Stretching: A moderate absorption band around 3100-3300 cm⁻¹ from the amide N-H group.

C=O Stretching: A strong, sharp absorption band around 1630-1660 cm⁻¹ characteristic of the amide I band (carbonyl stretch) nih.gov.

Aromatic C=C Stretching: Peaks in the range of 1450-1600 cm⁻¹.

C-I Stretching: Absorptions in the far-infrared region, typically below 600 cm⁻¹.

Table 2: Expected IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
O-H (Phenol, N-OH)Stretching~3200-3400 (broad)
N-H (Amide)Stretching~3100-3300
C=O (Amide I)Stretching~1630-1660 (strong)
C=C (Aromatic)Stretching~1450-1600

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of this compound and separating it from any unreacted starting materials, byproducts, or potential isomers. While specific methods for this exact compound are not widely published, standard reversed-phase HPLC protocols are highly effective for analyzing similar aromatic compounds.

A typical HPLC method for purity assessment would involve:

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity researchgate.netnih.gov.

Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often water with a small amount of an acid like formic or acetic acid to improve peak shape) is employed researchgate.netnih.gov.

Detection: UV detection is suitable due to the aromatic nature of the compound, which provides strong chromophores. The detection wavelength would be set at one of the compound's absorption maxima to ensure high sensitivity.

Purity Determination: The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Commercial specifications for the related compound Salicylhydroxamic acid often require a purity of ≥98.5% as determined by HPLC thermofisher.com.

This technique allows for the sensitive detection of impurities, with limits of detection and quantification often in the nanogram range researchgate.netnih.gov.

Table 3: Representative HPLC Parameters for Analysis of Related Hydroxybenzamide Compounds

ParameterTypical ConditionReference/Basis
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Common for aromatic acids/amides researchgate.netnih.gov
Mobile PhaseAcetonitrile : Water with 0.1% Formic AcidProvides good peak shape and is MS-compatible researchgate.netnih.gov
ElutionIsocratic or GradientDependent on sample complexity
Flow Rate~1.0 mL/minStandard for 4.6 mm ID columns nih.gov
DetectionUV Absorbance (e.g., at ~254 nm or 320 nm)Based on UV absorbance of aromatic rings nih.gov

Crystallographic Analysis of Compound-Protein Complexes (if applicable)

X-ray crystallography provides definitive, three-dimensional structural information about how a molecule binds to a biological target, such as a protein. While there is no published crystal structure of this compound bound to a protein, the binding of its parent compound, Salicylhydroxamic acid (SHA), to human myeloperoxidase (MPO) has been determined at 2.3 Å resolution, offering a valuable model nih.gov.

In the crystal structure of the MPO-SHA complex, the inhibitor binds at the entrance to the distal heme pocket. Key interactions include:

Hydrophobic Interactions: The aromatic ring of SHA is situated in a hydrophobic region of the active site nih.gov.

Hydrogen Bonding: The hydroxamic acid functional group is crucial for binding. It forms hydrogen bonds with the side chains of two key amino acid residues: histidine-95 and glutamine-91 nih.gov.

Displacement of Water: The binding of SHA displaces three water molecules that are present in the active site of the native enzyme. The ability of the hydroxamic acid's oxygen atoms to mimic the hydrogen-bonding pattern of these water molecules is thought to contribute significantly to its strong binding affinity nih.gov.

This crystallographic analysis provides critical insights into the mechanism of inhibition and serves as a structural blueprint for understanding how derivatives, such as this compound, might interact with similar enzyme active sites. The iodine atoms on the aromatic ring would be expected to form additional halogen bonds or occupy hydrophobic pockets, potentially enhancing binding affinity or altering specificity.

Comparative Analysis and Translational Research Perspectives

Comparison of N-hydroxy-3,5-diiodobenzamide with Related Salicylanilide (B1680751) Inhibitors

This compound belongs to the broad class of iodinated benzamides, which also includes prominent salicylanilide anthelmintics like Rafoxanide (B1680503) and Closantel (B1026). While sharing a core benzamide (B126) structure with heavy halogen substituents, the key differentiator lies in the position of the hydroxyl group, which fundamentally alters their mechanism of action and therapeutic applications.

Salicylanilides are characterized by a 2-hydroxyl (phenolic) group on the salicylic (B10762653) acid ring. aosis.co.za This feature is integral to their primary mechanism of action as uncouplers of oxidative phosphorylation, acting as protonophores that disrupt mitochondrial membrane potential. researchgate.net This mode of action is highly effective against helminth parasites, leading to their widespread use in veterinary medicine. aosis.co.za Rafoxanide and Closantel are prime examples; both are halogenated salicylanilides used extensively to control fluke and nematode infections in livestock. aosis.co.za They are structurally very similar, sharing the 3,5-diiodosalicyl-oyol pharmacophore, which leads to a similar mode of action and even cross-resistance between the two compounds. aosis.co.zacattleparasites.org.ukscops.org.uk

In stark contrast, this compound incorporates a hydroxyl group on the amide nitrogen, forming a hydroxamic acid moiety. This functional group is not associated with protonophoric activity. Instead, hydroxamic acids are classic zinc-binding groups (ZBGs) known to chelate the zinc ion in the active sites of metalloenzymes, most notably histone deacetylases (HDACs). rsc.org Therefore, while Rafoxanide and Closantel function by disrupting cellular energy metabolism, this compound is predicted to act as an enzyme inhibitor, a mechanism commonly exploited in cancer therapy. rsc.org

Below is a comparative table of these compounds:

Interactive Data Table: Comparison of Iodinated Benzamide Derivatives

FeatureThis compound (projected)RafoxanideClosantel
Chemical Sub-class N-hydroxybenzamide (Hydroxamic Acid)SalicylanilideSalicylanilide
Hydroxyl Position N-hydroxyl2-hydroxyl (phenolic)2-hydroxyl (phenolic)
Primary Mechanism Metalloenzyme Inhibition (e.g., HDACs) rsc.orgUncoupling of Oxidative Phosphorylation researchgate.netUncoupling of Oxidative Phosphorylation researchgate.net
Key Functional Group Hydroxamic AcidSalicylic AcidSalicylic Acid
Established Use InvestigationalVeterinary Anthelmintic aosis.co.zaVeterinary Anthelmintic aosis.co.za
Active Pharmacophore N-hydroxybenzamide3,5-diiodosalicyl-oyol aosis.co.za3,5-diiodosalicyl-oyol aosis.co.za

Rationalizing Structure-Activity Differences Based on N-Hydroxyl vs. 2-Hydroxyl Substitution

The profound differences in the biological activities of this compound and 3,5-diiodinated salicylanilides can be rationalized by analyzing the distinct chemical properties imparted by the location of the hydroxyl group.

The N-Hydroxyl Group (N-hydroxybenzamides): The N-hydroxyamide functional group, also known as a hydroxamic acid, has a distinct set of electronic and steric properties. Its primary role in a biological context is as a powerful bidentate ligand for metal ions, particularly the Zn²⁺ ion found in the active site of zinc-dependent enzymes. rsc.org In the case of HDAC inhibitors, the hydroxamic acid coordinates with the zinc ion, blocking the catalytic activity of the enzyme. This prevents the removal of acetyl groups from histones, leading to chromatin relaxation and altered gene expression, which can ultimately induce cell cycle arrest and apoptosis in cancer cells. The rest of the this compound molecule—the di-iodinated phenyl ring—acts as the "cap" group, which makes surface-level interactions with the enzyme, influencing potency and isoform selectivity. rsc.org

Research Paradigms for Repositioning and Analog Development within the Iodinated Benzamide Class

The diverse activities of iodinated benzamides make them a fertile ground for drug discovery through repositioning and analog development.

Repositioning: Drug repositioning, or finding new uses for existing drugs, is a highly effective strategy. The salicylanilide class is a prominent example. Originally developed as anthelmintics, compounds like Rafoxanide are now being investigated as anticancer agents. researchgate.netnih.gov Research has shown that Rafoxanide can inhibit cell proliferation and induce apoptosis and autophagy in various human cancer models, including gastric cancer, multiple myeloma, and colorectal cancer. nih.govresearchgate.net The anticancer mechanisms are distinct from its anthelmintic action and involve the inhibition of key oncogenic signaling pathways such as B-Raf V600E, PI3K/Akt/mTOR, and p38 MAPK. nih.gov This demonstrates that a single scaffold can possess multiple, mechanistically distinct activities that can be exploited for different diseases.

Analog Development: The development of new analogs based on the iodinated benzamide scaffold is another promising research avenue. By systematically modifying the structure, medicinal chemists can fine-tune the activity towards specific targets and improve pharmacological properties.

Salicylanilide Analogs: Structure-activity relationship (SAR) studies on salicylanilides have demonstrated that modifications to the halogen substitution pattern and the aniline (B41778) ring can modulate their activity against different pathogens. For instance, a series of salicylamide (B354443) derivatives were recently synthesized and evaluated as potent anti-HBV agents, with one compound, N-(4-bromo-3-chlorophenyl)-2-hydroxy-3,5-diiodobenzamide, showing significant activity. nih.gov This highlights that the 3,5-diiodo substitution on the salicylic ring is a key feature for potent biological activity that can be adapted for antiviral purposes. nih.gov

N-hydroxybenzamide Analogs: For the N-hydroxybenzamide class, analog development focuses on optimizing interactions with the target enzyme. While the hydroxamic acid group is often maintained as the zinc-binding pharmacophore, modifications to the "cap" group—in this case, the 3,5-diiodobenzyl moiety—can enhance potency and selectivity for different enzyme isoforms (e.g., specific HDACs). rsc.org Researchers can explore replacing or shifting the iodine atoms or adding other substituents to the ring to create novel analogs with improved anticancer profiles or activities against other metalloenzymes.

By pursuing these parallel strategies of repositioning established drugs and designing novel analogs, the iodinated benzamide class can be leveraged to develop new therapies for a wide range of diseases, from parasitic infections to cancer and viral diseases.

Q & A

Q. What are the key considerations for synthesizing N-hydroxy-3,5-diiodobenzamide with high purity?

The synthesis involves iodination and acylation steps, with critical optimization of reaction conditions (e.g., temperature, stoichiometry) to maximize yield. Post-synthesis purification via recrystallization or HPLC is essential to remove unreacted intermediates and byproducts. Purity can be confirmed using NMR and mass spectrometry (MS) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Use 1^1H/13^13C NMR to confirm the aromatic substitution pattern and hydroxyl group presence. High-resolution MS validates molecular weight. X-ray crystallography (if crystals are obtainable) provides precise stereochemical details, as demonstrated in hydrazone analogs . Infrared (IR) spectroscopy identifies hydrogen bonding involving the hydroxy group .

Q. What methodologies are suitable for preliminary biological activity screening of this compound?

Employ enzyme inhibition assays (e.g., fluorescence-based kinetic studies) to test interactions with target enzymes like oxidoreductases. Cell viability assays (e.g., MTT) assess cytotoxicity. Surface Plasmon Resonance (SPR) can quantify binding affinities to biological macromolecules .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

Use AutoDock Vina for molecular docking to simulate ligand-receptor interactions, focusing on hydrogen bonding and hydrophobic contacts. Density Functional Theory (DFT) with correlation-consistent basis sets (e.g., cc-pVTZ) calculates electronic properties and optimizes geometries for docking accuracy .

Q. How should researchers address contradictions in bioactivity data across different experimental models?

Validate results using orthogonal assays (e.g., SPR vs. isothermal titration calorimetry). Check compound stability under assay conditions (pH, temperature) via HPLC. Compare with structurally related analogs (e.g., closantel derivatives) to identify substituent-specific effects .

Q. What strategies optimize the structure-activity relationship (SAR) of this compound analogs?

Systematically modify substituents (e.g., halogens, alkyl groups) on the benzene ring and assess changes in bioactivity. Use QSAR models to correlate electronic (Hammett constants) or steric parameters (Taft indices) with experimental outcomes. Synthesize and test impurities (e.g., closantel EP Impurity F) to rule out confounding effects .

Q. How can researchers evaluate the compound’s stability under varying physiological conditions?

Conduct accelerated degradation studies in buffers simulating gastrointestinal (pH 1.2–6.8) and plasma (pH 7.4) environments. Monitor degradation products via LC-MS and compare with reference standards. Stability-indicating HPLC methods ensure specificity for the parent compound .

Q. What experimental approaches detect non-covalent interactions between this compound and enzymes?

Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS). Crystallographic studies (if feasible) reveal atomic-level interactions. Förster Resonance Energy Transfer (FRET) assays track conformational changes in enzymes upon ligand binding .

Q. How to validate the biological target of this compound in complex systems?

Use CRISPR-Cas9 to knockout putative targets in cell lines and assess compound efficacy loss. Thermal shift assays (TSA) measure protein stabilization upon ligand binding. Cross-link the compound to its target and identify adducts via proteomics .

Q. What analytical techniques are critical for impurity profiling during scale-up synthesis?

Employ LC-MS with high-resolution mass detectors (HRMS) to identify trace impurities. Compare retention times and fragmentation patterns with certified reference materials (e.g., closantel EP impurities). Quantitative NMR (qNMR) ensures accurate purity assessments .

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